

Introduction: The Role of 3-Acetyl-2,5-dimethylfuran in Flavor Science

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Compound of Interest

Compound Name: 5-Acetyl-2,3-dimethylfuran

Cat. No.: B2556908

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Furan derivatives are a cornerstone of modern flavor chemistry, contributing significantly to the sensory profiles of a vast array of thermally processed foods. These heterocyclic compounds are often generated during Maillard reactions and caramelization, imparting characteristic roasted, sweet, and savory notes. While the topic of interest is **5-Acetyl-2,3-dimethylfuran**, this guide will focus on its extensively studied and commercially significant isomer, 3-Acetyl-2,5-dimethylfuran (CAS No. 10599-70-9). This specific compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) under number 3391 and possesses a well-documented sensory profile and safety evaluation history.^{[1][2]} The principles, analytical methods, and sensory protocols detailed herein are founded on the robust data available for 3-Acetyl-2,5-dimethylfuran and are broadly applicable to the research and development of related furan-based flavoring agents.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an overview of the compound's properties, detailed protocols for its analytical quantification and sensory evaluation, and critical insights into its application and safety, grounded in authoritative scientific literature.

Section 1: Physicochemical Profile and Synthesis

A thorough understanding of a flavoring agent's physical and chemical properties is paramount for its effective application, governing its solubility, volatility, and stability in various matrices. 3-Acetyl-2,5-dimethylfuran is a colorless to yellow liquid known for its musty, nutty, and savory flavor profile.^{[1][3][4]}

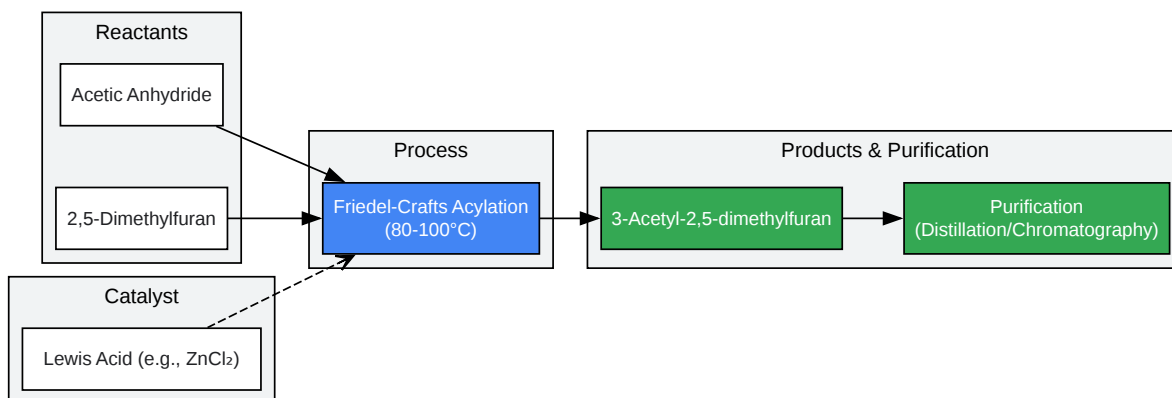
Key Properties

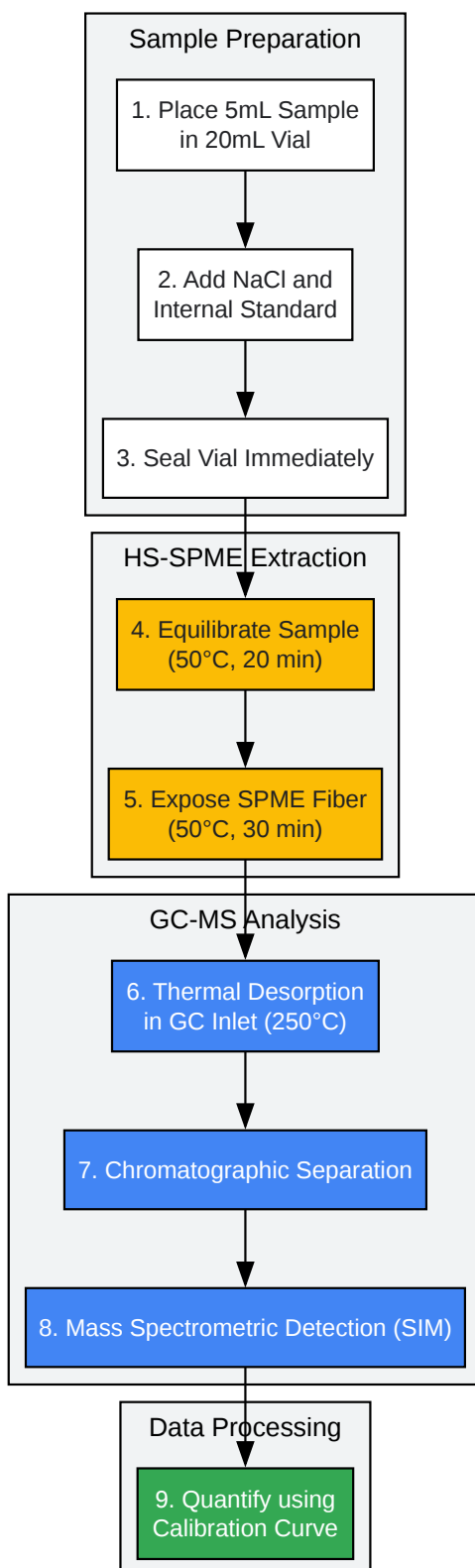
The essential physicochemical data for 3-Acetyl-2,5-dimethylfuran are summarized below, providing a foundational dataset for experimental design.

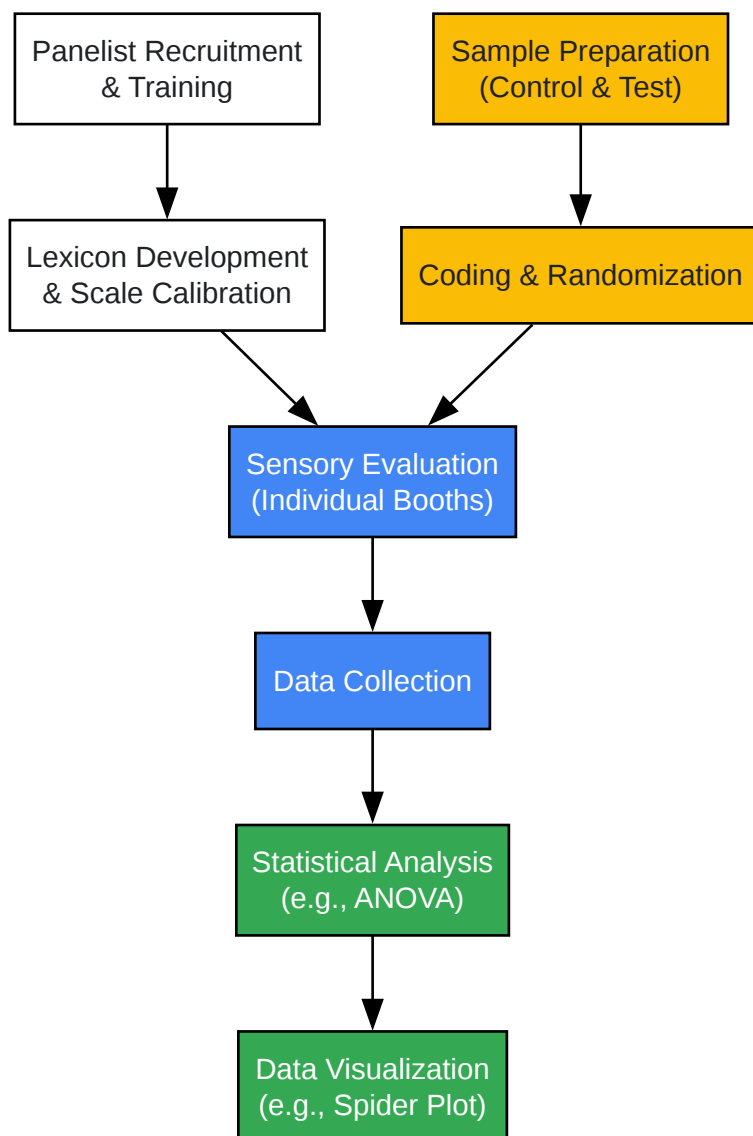
Property	Value	Reference(s)
IUPAC Name	1-(2,5-dimethylfuran-3-yl)ethanone	[4]
Synonyms	2,5-Dimethyl-3-acetylfuran	[4]
CAS Number	10599-70-9	[5]
FEMA Number	3391	[1][2]
JECFA Number	1506	[6]
Molecular Formula	C ₈ H ₁₀ O ₂	[5]
Molecular Weight	138.16 g/mol	[5]
Appearance	Colorless to yellow liquid	[4]
Boiling Point	62 °C @ 0.25 mmHg	[5]
Density	1.038 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.485	[5]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol.	[1][4]

Synthesis Overview: Friedel-Crafts Acylation

The most common and direct route for synthesizing 3-Acetyl-2,5-dimethylfuran is the Friedel-Crafts acylation of 2,5-dimethylfuran.[7] This electrophilic substitution reaction utilizes an acylating agent, typically acetic anhydride, and a Lewis acid catalyst such as zinc chloride. The reaction is driven by the activation of the furan ring by the electron-donating methyl groups, directing the acylation to the C3 position.[7][8]







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